m-PEG4-(CH2)3-methyl ester is a chemical compound classified under polyethylene glycol derivatives, specifically as a methoxy polyethylene glycol (m-PEG) compound. Its structure includes a polyethylene glycol backbone with a methyl ester functional group, making it suitable for various applications in biochemistry and pharmaceuticals, particularly in drug delivery systems and the synthesis of bifunctional linkers.
The compound is commercially available from various suppliers and is synthesized through methods involving the modification of polyethylene glycol. The specific chemical identifier for m-PEG4-(CH2)3-methyl ester is CAS number 1920109-55-2, which aids in its identification in chemical databases and catalogs .
m-PEG4-(CH2)3-methyl ester falls under the category of polyethylene glycol derivatives. Polyethylene glycol compounds are known for their biocompatibility and hydrophilicity, making them widely used in biomedical applications. This particular compound is categorized as a linker due to its ability to facilitate the attachment of other molecules, particularly in the development of PROTACs (proteolysis-targeting chimeras) and other therapeutic agents .
The synthesis of m-PEG4-(CH2)3-methyl ester typically involves the following steps:
Technical details regarding reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity .
The molecular structure of m-PEG4-(CH2)3-methyl ester can be represented as follows:
This structure allows for flexibility and solubility in aqueous environments, which is beneficial for biological applications .
The exact mass of m-PEG4-(CH2)3-methyl ester is approximately 264.16 g/mol, confirming its molecular weight . The presence of both hydrophilic (PEG) and hydrophobic (alkyl chain) components enhances its utility in various formulations.
m-PEG4-(CH2)3-methyl ester participates in several types of chemical reactions:
These reactions are crucial for developing conjugates used in drug delivery systems and biomaterials .
The mechanism of action for m-PEG4-(CH2)3-methyl ester primarily involves its role as a linker in drug conjugation strategies:
This mechanism underscores its importance in enhancing the pharmacokinetic properties of drugs by prolonging circulation time and improving bioavailability .
Relevant analyses such as NMR spectroscopy confirm structural integrity and purity during synthesis .
m-PEG4-(CH2)3-methyl ester has several scientific uses:
m-PEG4-(CH2)3-methyl ester (CAS# 1920109-55-2) is a polyethylene glycol (PEG)-based linker compound with the molecular formula C12H24O6 and a molecular weight of 264.32 g/mol. Its structure comprises three key domains: a terminal methoxy group (-OCH3), a tetraethylene glycol (PEG4) chain (-(OCH2CH2)4-), a propyl spacer (-(CH2)3-), and a methyl ester terminus (-COOCH3). The SMILES notation (COCCOCCOCCOCCCC(OC)=O) precisely encodes this arrangement, while the InChIKey (XIAKKRXIAOWIKK-UHFFFAOYSA-N) provides a unique identifier for chemical databases [1] [5] [9].
The compound typically presents as a colorless to light yellow liquid at room temperature and exhibits high solubility in polar aprotic solvents like DMSO, a property critical for its handling in synthetic applications. Analytical characterization confirms an elemental composition of 54.53% carbon, 9.15% hydrogen, and 36.32% oxygen, consistent with its theoretical molecular framework. Commercial samples specify >98% purity, verified by chromatography and mass spectrometry (exact mass: 264.1573) [1] [9].
Table 1: Commercial Specifications of m-PEG4-(CH2)3-methyl Ester
Vendor | Catalog Number | Purity | Available Sizes | Pricing (USD) |
---|---|---|---|---|
MedKoo | 572623 | >98% | 100mg, 250mg, 500mg | $440, $740, $1200 |
BroadPharm | BP-22991 | 98% | 100mg, 250mg, 500mg | $260, $450, $750 |
ChemicalBook | BP-22991 | 98% | 100mg, 250mg, 500mg | $260, $450, $750 |
The evolution of PEG-based linkers traces back to the 1970s with the advent of heterogeneous PEG polymers for protein modification. Early PEGylation technologies utilized polydisperse PEG mixtures, which introduced variability in bioconjugate size and performance. The development of discrete-length PEGs (dPEGs®), such as m-PEG4-(CH2)3-methyl ester, addressed these limitations by enabling precise control over linker length and molecular weight. This shift was pivotal for optimizing pharmacokinetic properties of bioconjugates, including stability, solubility, and immunogenicity reduction [8] [10].
A key milestone was the introduction of hydrolyzable terminal groups like methyl esters, which expanded linker functionality beyond simple spacers. While early PEG linkers featured non-cleavable designs (e.g., m-PEG4-(CH2)3-acid, CAS# 874208-84-1), ester-terminated variants enabled controlled derivatization via hydrolysis or aminolysis. This innovation aligned with the rise of antibody-drug conjugates (ADCs) and PROTACs in the 2000s, where modular linkers became essential for constructing complex therapeutic molecules [8].
Table 2: Milestones in PEG Linker Development
Era | Innovation | Impact on Bioconjugation |
---|---|---|
1970s–1980s | Heterogeneous PEG polymers | Improved protein half-life but batch variability |
1990s | Non-cleavable dPEG® linkers | Enhanced reproducibility in conjugate synthesis |
2000s | Functional termini (e.g., esters) | Enabled modular drug attachment strategies |
2010s–Present | Multi-functional PEGs (e.g., with alkynes) | Supported click chemistry applications |
The methyl ester terminus (-COOCH3) serves as a protected intermediate that can be selectively hydrolyzed to a carboxylic acid (-COOH) under mild basic conditions. This transformation is fundamental for diversifying the linker’s applications: the resulting acid can form amide bonds with amines or be activated as NHS esters (e.g., Thermo Scientific’s MS(PEG)n reagents) for efficient protein conjugation [2] [4] [10].
Beyond its role in chemical derivatization, the methyl ester enhances the compound’s lipophilicity during synthetic steps, facilitating organic-phase reactions. Upon hydrolysis, the generated carboxylic acid dramatically increases hydrophilicity due to ionization, boosting aqueous solubility. This polarity switch is leveraged in prodrug designs where enzymatic ester cleavage releases therapeutic payloads. Additionally, the PEG4 spacer’s flexibility optimizes spatial orientation for ligand-receptor interactions in PROTACs, while the methyl ester’s stability ensures compatibility with diverse reaction conditions [1] [5] [9].
Table 3: Functional Derivatives Accessible from m-PEG4-(CH2)3-methyl Ester
Derivative | CAS Number | Key Application | Synthetic Pathway |
---|---|---|---|
m-PEG4-(CH2)3-acid | 874208-84-1 | Non-cleavable ADC linkers | Base-catalyzed ester hydrolysis |
MS(PEG)4 NHS ester | Not provided | Protein amine conjugation | Carbodiimide-mediated activation |
Propargyl-PEG4-(CH2)3-ester | 1872433-63-0 | Click chemistry with azide-functionalized molecules | Alkylation of propargyl bromide |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7